molecular formula C14H21ClN2 B4446796 [2-(1-cyclohexen-1-yl)ethyl](4-pyridinylmethyl)amine hydrochloride

[2-(1-cyclohexen-1-yl)ethyl](4-pyridinylmethyl)amine hydrochloride

Cat. No.: B4446796
M. Wt: 252.78 g/mol
InChI Key: LZAABMWIYURXGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-(1-cyclohexen-1-yl)ethyl](4-pyridinylmethyl)amine hydrochloride, also known as CYT387, is a chemical compound that belongs to the class of pyridine derivatives. It is a potent inhibitor of Janus kinase (JAK) enzymes, which play a crucial role in the regulation of the immune system and the production of blood cells. CYT387 has been the subject of extensive research in recent years due to its potential therapeutic applications in the treatment of various hematological and inflammatory disorders.

Scientific Research Applications

[2-(1-cyclohexen-1-yl)ethyl](4-pyridinylmethyl)amine hydrochloride has been extensively studied for its potential therapeutic applications in a variety of hematological and inflammatory disorders, including myelofibrosis, polycythemia vera, and rheumatoid arthritis. In preclinical studies, this compound has been shown to inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death. This compound has also been shown to reduce inflammation and improve immune function in animal models of autoimmune diseases.

Mechanism of Action

[2-(1-cyclohexen-1-yl)ethyl](4-pyridinylmethyl)amine hydrochloride is a potent inhibitor of JAK enzymes, which play a crucial role in the regulation of the immune system and the production of blood cells. JAK enzymes are involved in the signaling pathways that control the differentiation, proliferation, and survival of immune cells and hematopoietic stem cells. By inhibiting JAK enzymes, this compound can reduce the production of cytokines and other signaling molecules that contribute to inflammation and disease progression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its inhibitory effects on JAK enzymes. In preclinical studies, this compound has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), and increase the production of anti-inflammatory cytokines, such as interleukin-10 (IL-10). This compound has also been shown to reduce the proliferation of cancer cells and induce apoptosis in vitro and in vivo.

Advantages and Limitations for Lab Experiments

One of the main advantages of [2-(1-cyclohexen-1-yl)ethyl](4-pyridinylmethyl)amine hydrochloride for lab experiments is its high potency and selectivity for JAK enzymes. This allows researchers to study the specific effects of JAK inhibition on immune function and hematopoiesis. However, one limitation of this compound is its relatively short half-life and rapid metabolism in vivo, which may require frequent dosing or the use of sustained-release formulations.

Future Directions

There are several potential future directions for research on [2-(1-cyclohexen-1-yl)ethyl](4-pyridinylmethyl)amine hydrochloride, including:
1. Clinical trials for the treatment of myelofibrosis, polycythemia vera, and other hematological disorders.
2. Investigation of the potential use of this compound in combination with other targeted therapies for cancer.
3. Development of sustained-release formulations or other drug delivery strategies to improve the pharmacokinetics of this compound.
4. Investigation of the effects of this compound on other signaling pathways and cellular processes beyond JAK inhibition.
5. Exploration of the potential use of this compound in other inflammatory and autoimmune diseases, such as psoriasis and multiple sclerosis.
Conclusion:
In conclusion, this compound is a potent inhibitor of JAK enzymes with potential therapeutic applications in a variety of hematological and inflammatory disorders. Its mechanism of action involves the inhibition of cytokine signaling and the modulation of immune function and hematopoiesis. While there are some limitations to its use in lab experiments, this compound remains a promising target for future research and drug development.

Properties

IUPAC Name

2-(cyclohexen-1-yl)-N-(pyridin-4-ylmethyl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2.ClH/c1-2-4-13(5-3-1)6-11-16-12-14-7-9-15-10-8-14;/h4,7-10,16H,1-3,5-6,11-12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZAABMWIYURXGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNCC2=CC=NC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[2-(1-cyclohexen-1-yl)ethyl](4-pyridinylmethyl)amine hydrochloride
Reactant of Route 2
Reactant of Route 2
[2-(1-cyclohexen-1-yl)ethyl](4-pyridinylmethyl)amine hydrochloride
Reactant of Route 3
Reactant of Route 3
[2-(1-cyclohexen-1-yl)ethyl](4-pyridinylmethyl)amine hydrochloride
Reactant of Route 4
Reactant of Route 4
[2-(1-cyclohexen-1-yl)ethyl](4-pyridinylmethyl)amine hydrochloride
Reactant of Route 5
Reactant of Route 5
[2-(1-cyclohexen-1-yl)ethyl](4-pyridinylmethyl)amine hydrochloride
Reactant of Route 6
Reactant of Route 6
[2-(1-cyclohexen-1-yl)ethyl](4-pyridinylmethyl)amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.